Cas no 2228881-84-1 (1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine)

1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine 化学的及び物理的性質
名前と識別子
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- 1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine
- EN300-1974616
- 2228881-84-1
- 1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine
-
- インチ: 1S/C12H17F2N/c1-8(2)10-5-3-4-9(6-10)7-11(15)12(13)14/h3-6,8,11-12H,7,15H2,1-2H3
- InChIKey: VEJXFPDMGKYAPN-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC=C(C=1)C(C)C)N)F
計算された属性
- せいみつぶんしりょう: 213.13290587g/mol
- どういたいしつりょう: 213.13290587g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26Ų
1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974616-1.0g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-1974616-0.25g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 0.25g |
$1235.0 | 2023-09-16 | ||
Enamine | EN300-1974616-5g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 5g |
$3894.0 | 2023-09-16 | ||
Enamine | EN300-1974616-10g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 10g |
$5774.0 | 2023-09-16 | ||
Enamine | EN300-1974616-0.05g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 0.05g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1974616-0.1g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 0.1g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1974616-1g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 1g |
$1343.0 | 2023-09-16 | ||
Enamine | EN300-1974616-0.5g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 0.5g |
$1289.0 | 2023-09-16 | ||
Enamine | EN300-1974616-10.0g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1974616-2.5g |
1,1-difluoro-3-[3-(propan-2-yl)phenyl]propan-2-amine |
2228881-84-1 | 2.5g |
$2631.0 | 2023-09-16 |
1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amineに関する追加情報
Introduction to 1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine (CAS No. 2228881-84-1)
1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228881-84-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for further investigation in drug discovery and development. The presence of fluorine atoms and an amine functional group in its molecular structure contributes to its distinctive chemical behavior, which may be leveraged for therapeutic applications.
The molecular structure of 1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine consists of a phenyl ring substituted with a propyl group at the 3-position and fluorine atoms at the 1-position, coupled with an amine group at the 2-position of the propanyl chain. This arrangement imparts specific electronic and steric properties that are critical for its potential biological activity. The fluorine atoms, in particular, are known to enhance metabolic stability and binding affinity in many pharmaceutical compounds, which could be a key factor in the development of novel therapeutic agents.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor interactions. The substitution pattern in 1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine suggests that it may interact with biological targets in a manner similar to other fluorinated derivatives. For instance, studies have shown that fluorinated phenyl rings can influence the binding affinity of small molecules to proteins, potentially leading to improved pharmacological outcomes. This makes 1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine a valuable scaffold for designing new drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. The amine group at the 2-position of the propanyl chain can serve as a bioisostere for other functional groups that are known to interact with neurotransmitter receptors. Additionally, the presence of fluorine atoms may enhance blood-brain barrier penetration, a critical factor for drugs intended to treat central nervous system (CNS) disorders. Preliminary studies have suggested that compounds with similar structural features may exhibit inhibitory effects on enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Furthermore, 1,1-difluoro-3-3-(propan-2-yl)phenylpropan-2-amine could find utility in oncology research. The ability of fluorinated aromatic compounds to disrupt cancer cell proliferation has been well-documented. By modulating key signaling pathways or inhibiting critical enzymes, this compound may offer a novel approach to cancer therapy. Research is ongoing to explore its potential as an anti-cancer agent, with early findings indicating promising results in vitro and in animal models.
The synthesis of 1,1-difluoro-3-3-(propan-2-y l)phenylpropan -2 -amine presents unique challenges due to the need for precise functionalization at multiple positions on the molecular framework. Advanced synthetic techniques, such as cross-coupling reactions and fluorochemical transformations, are employed to achieve the desired structure with high fidelity. These methods ensure that the final product retains its intended properties and biological activity. The synthetic pathways developed for this compound may also be adaptable for producing other fluorinated derivatives with diverse therapeutic applications.
In conclusion, 1 , 1 -difluoro - 3 - 3 - ( propan - 2 - y l ) phen ylpropa n - 2 - am ine ( CAS No . 2228881 -84 - 1 ) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a compelling candidate for further research and development. As our understanding of fluorinated compounds continues to grow , it is likely that this molecule will play an important role in shaping future therapeutic strategies across multiple disease areas .
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